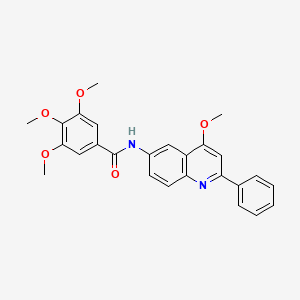

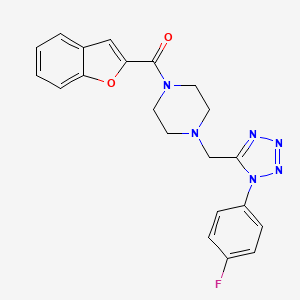

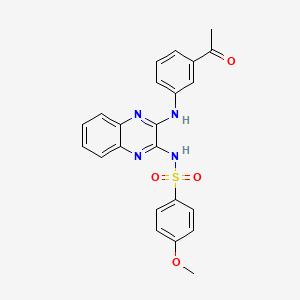

3,4,5-三甲氧基-N-(4-甲氧基-2-苯基喹啉-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as TMB-4 and has been synthesized using various methods. In

科学研究应用

Structural Studies

The compound has been used in structural studies, particularly in understanding unusual C–H···π Interactions . The structure of 3,4,5-trimethoxy-N-p-tolylbenzamide is notable for the occurrence of C–H···π interactions involving two hydrogen atoms from each of the 3- and 5-methoxy groups .

Anti-proliferative Effects

The compound has shown anti-proliferative effects in cancer research . Compound DHP-5, a derivative, exhibited an in vitro anti-proliferative effect and arrested cancer cells at the Gap 2 phase (G2) checkpoint .

Tumor Growth Inhibition

In addition to its anti-proliferative effects, the compound has demonstrated an inhibitory effect on tumor growth in a LOVO xenograft in a nude mouse experiment .

Insulin Sensitivity Improvement

3,4,5-Trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide has been found to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese (DIO) mice . It activated the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 to restore the insulin signaling pathway in diabetes .

Oxidative Stress Suppression

The compound has shown potential in suppressing oxidative stress . It increased the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .

Anti-inflammatory Effects

3,4,5-Trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide and its derivatives have shown anti-inflammatory effects . They suppressed LPS-induced NO release and pro-inflammatory cytokines (IL-6 and TNF-α) secretions in a dose-dependent manner in RAW 264.7 cells .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-30-22-15-21(16-8-6-5-7-9-16)28-20-11-10-18(14-19(20)22)27-26(29)17-12-23(31-2)25(33-4)24(13-17)32-3/h5-15H,1-4H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKESXVJZLZEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)

![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)